[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID is a complex organic compound with a unique structure that includes an ethoxyphenyl group, multiple methyl groups, and a dioxo-octahydro-acridinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the acridinyl core, followed by the introduction of the ethoxyphenyl group and the acetic acid moiety. Common reagents used in these reactions include ethyl acetate, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the ethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the identification of potential biological pathways that can be modulated by similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [9-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-4,5,7,9-TETRAHYDRO-2H-ACRIDIN-10-YL]ACETIC ACID include other acridinyl derivatives and compounds with similar functional groups, such as:
- (Trimethoxysilyl)benzene
- Phenyltrimethoxysilane
- Trimethoxy (2-phenylethyl)silane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structure. This uniqueness allows it to interact with molecular targets in ways that other compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H33NO5 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C27H33NO5/c1-6-33-17-9-7-16(8-10-17)23-24-18(11-26(2,3)13-20(24)29)28(15-22(31)32)19-12-27(4,5)14-21(30)25(19)23/h7-10,23H,6,11-15H2,1-5H3,(H,31,32) |
InChI Key |
HHRRGWUFVBJXLB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.